molecular formula C16H21ClN2O3 B2358389 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899964-49-9

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2358389
CAS No.: 899964-49-9
M. Wt: 324.81
InChI Key: DUTULENSZUZQIU-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the piperidine ring and the chloro-methylphenyl group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as crystallization, distillation, or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(azepan-1-yl)butanoic acid

Uniqueness

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-11-5-6-12(9-13(11)17)18-15(20)10-14(16(21)22)19-7-3-2-4-8-19/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTULENSZUZQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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